molecular formula C15H17NO2S B2868123 N-(4-ethylphenyl)-4-methylbenzenesulfonamide CAS No. 1506-96-3

N-(4-ethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2868123
CAS No.: 1506-96-3
M. Wt: 275.37
InChI Key: GZDITLVHGUKNBP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group at the para position and a methyl group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-ethylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-methylbenzenesulfonamide
  • N-(4-ethylphenyl)-4-chlorobenzenesulfonamide
  • N-(4-ethylphenyl)-4-nitrobenzenesulfonamide

Uniqueness

N-(4-ethylphenyl)-4-methylbenzenesulfonamide is unique due to the specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can affect the compound’s lipophilicity, making it more or less soluble in different solvents compared to its analogs. This can have significant implications for its use in various applications, particularly in medicinal chemistry where solubility and bioavailability are critical factors.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-13-6-8-14(9-7-13)16-19(17,18)15-10-4-12(2)5-11-15/h4-11,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDITLVHGUKNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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